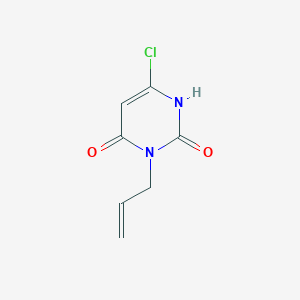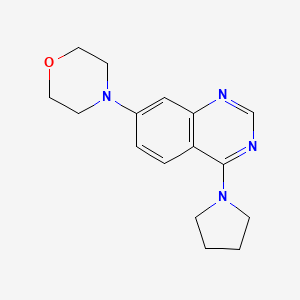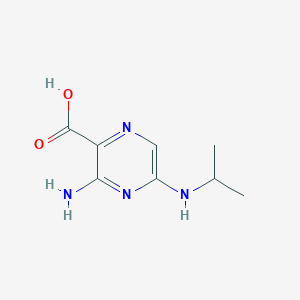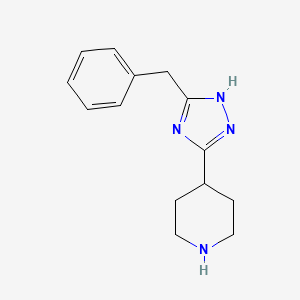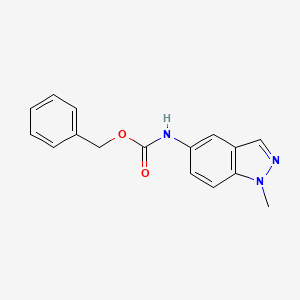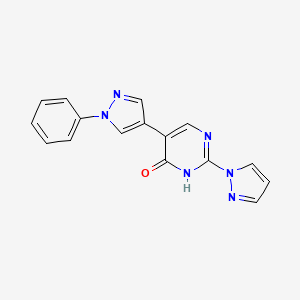
5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrazole and pyrimidinone families. This compound features a pyrazole ring substituted with a phenyl group and a pyrimidinone ring substituted with another pyrazole ring. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 1H-pyrazol-1-ylamine under acidic conditions, followed by cyclization and oxidation steps to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and pyrimidinone rings, often involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation Products: Hydroxylated derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Halogenated or alkylated derivatives
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its pyrazole and pyrimidinone rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用機序
The mechanism by which 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to biological responses. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
類似化合物との比較
Pyrazole derivatives: Other pyrazole-based compounds with various substituents
Pyrimidinone derivatives: Compounds featuring pyrimidinone rings with different functional groups
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures
Uniqueness: 5-(1-phenyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one stands out due to its dual pyrazole and pyrimidinone rings, which provide unique chemical properties and reactivity compared to other similar compounds. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C16H12N6O |
|---|---|
分子量 |
304.31 g/mol |
IUPAC名 |
5-(1-phenylpyrazol-4-yl)-2-pyrazol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N6O/c23-15-14(10-17-16(20-15)21-8-4-7-18-21)12-9-19-22(11-12)13-5-2-1-3-6-13/h1-11H,(H,17,20,23) |
InChIキー |
HGYKKQHKQYZGKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CN=C(NC3=O)N4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
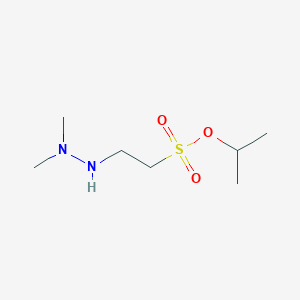
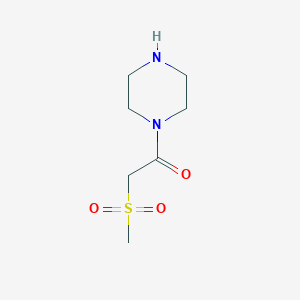
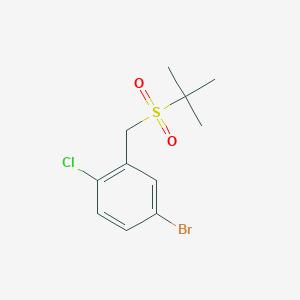
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)

